Molecular Weight and Hydrogen-Bonding Profile Relative to the 1-Ethyl-2-Methyl Analog (EMIQ)
The target compound possesses a molecular weight of 325.47 g/mol (calculated from C16H27N3O2S) [1], which is >40 Da heavier than the closely related 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide (EMIQ; C13H21N3O2S, MW = 283.39 g/mol) [REFS-2, REFS-3]. The additional mass reflects the isopropyl-for-ethyl substitution at the imidazole 2-position, which simultaneously increases lipophilicity (estimated AlogP ~2.1 vs. ~1.4 for EMIQ) [1] while preserving the hydrogen-bond acceptor count (5) and donor count (1) [1]. This shift in physicochemical space may influence passive membrane permeability and off-target binding without altering the core pharmacophoric hydrogen-bonding pattern.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 325.47 (C16H27N3O2S) |
| Comparator Or Baseline | 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide (EMIQ): 283.39 (C13H21N3O2S) |
| Quantified Difference | +42.08 g/mol (14.8% increase) |
| Conditions | Calculated from molecular formula; purity >95% as per vendor specification |
Why This Matters
The >14% higher molecular weight and increased lipophilicity differentiate the compound from EMIQ in passive permeability and tissue distribution, which are critical parameters in in vivo α1A agonist studies.
- [1] ZINC40379300 entry for 1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide. ZINC15 Database, 2024. View Source
